![molecular formula C15H19NO B2575883 5-Benzyl-5-azaspiro[3.5]nonan-8-one CAS No. 2344680-14-2](/img/structure/B2575883.png)
5-Benzyl-5-azaspiro[3.5]nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-5-azaspiro[3.5]nonan-8-one, also known as BAN, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BAN is a spirocyclic lactam that contains a nitrogen atom in its ring structure, which makes it an interesting target for drug discovery.
Wissenschaftliche Forschungsanwendungen
Receptor Interaction and Ligand Properties
5-Benzyl-5-azaspiro[3.5]nonan-8-one and its derivatives exhibit potent and selective interactions with serotonin 5-HT1A receptors. Studies highlight their mixed agonist and antagonist properties at central and peripheral 5-HT1A receptors. For instance, compounds like MDL 73005EF and MDL 72832 have demonstrated potent ligand properties for 5-HT1A receptors, acting as antagonists or agonists depending on the synaptic location. They serve as agonists at presynaptic 5-HT1A receptors controlling serotonin (5-HT) release and as antagonists at postsynaptic 5-HT1A receptors mediating ACTH release, indicating their complex dual role in neural signaling (Gartside et al., 1990) (Mir et al., 1988).
Synthesis and Structure-Activity Relationship
The synthesis and evaluation of derivatives of this compound, particularly in the realm of serotonin 5-HT1A and 5-HT2A receptor activity, have been a subject of interest. The structural modification of these compounds has been found to significantly affect their affinity and functional activity at these receptor sites. For example, a study synthesized two series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives, revealing the crucial role of the spacer between the amide fragment and 4-arylpiperazine moiety and the size of the cycloalkyl ring in their functional properties (Obniska et al., 2006).
Therapeutic Potential and Activity in Models
Some studies have explored the therapeutic potential and activity of these compounds in various models. For instance, the design, synthesis, and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists were described, with specific compounds showing potent agonist activity and favorable pharmacokinetic profiles in animal models. This indicates potential applications in treating conditions like diabetes (Matsuda et al., 2018).
Cardiovascular Responses and Stress Models
The involvement of 5-HT1A receptors in cardiovascular responses to stress has also been a point of study, revealing the complex interplay between these receptors and cardiovascular dynamics in different animal models. These findings underline the potential of this compound derivatives in modulating cardiovascular responses and possibly contributing insights into stress-related cardiovascular abnormalities (van den Buuse & Wegener, 2005).
Eigenschaften
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAHKSWRMSWVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)
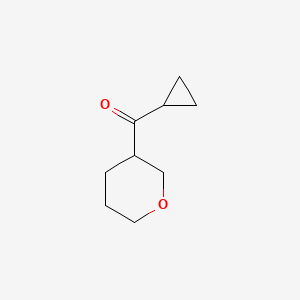

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)
![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)
![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)
![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)
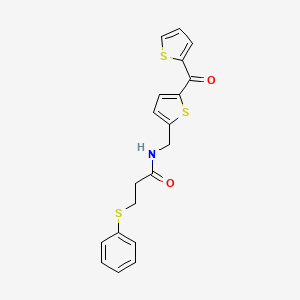
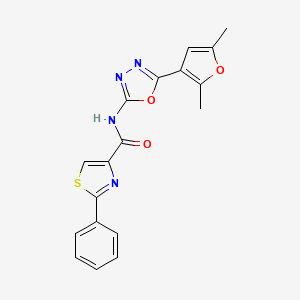
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
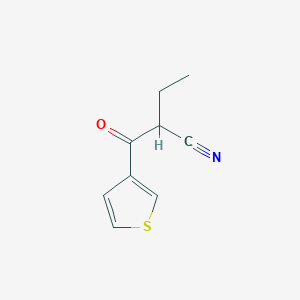
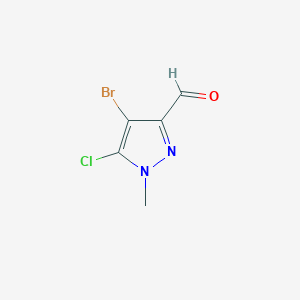
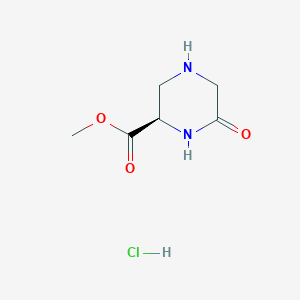
![5-ethoxy-2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2575823.png)